2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide
Overview
Description
The compound “2-(2-Pyridyl)-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide” is an organic compound containing a pyridyl group, a trifluoromethylphenyl group, and an oxirane ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxirane ring and the attachment of the pyridyl and trifluoromethylphenyl groups. Without specific literature or resources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an oxirane ring (a three-membered ring containing an oxygen atom), attached to a pyridyl group (a nitrogen-containing aromatic ring) and a trifluoromethylphenyl group (a benzene ring with a trifluoromethyl group attached). The exact structure would depend on the specific locations of these groups on the oxirane ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxirane ring, which is known to be reactive due to ring strain. The pyridyl and trifluoromethylphenyl groups could also participate in various chemical reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the positions of the functional groups. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these structural features .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-pyridin-2-yl-3-[4-(trifluoromethyl)phenyl]oxirane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)10-6-4-9(5-7-10)12-14(22-12,13(19)21)11-3-1-2-8-20-11/h1-8,12H,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCOKAXGWVWSDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2(C(O2)C3=CC=C(C=C3)C(F)(F)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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